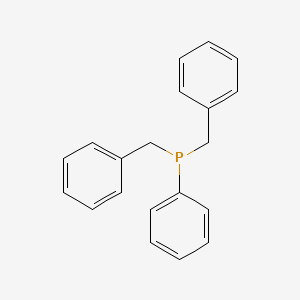

Dibenzyl(phenyl)phosphane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7650-90-0 |

|---|---|

Molecular Formula |

C20H19P |

Molecular Weight |

290.3 g/mol |

IUPAC Name |

dibenzyl(phenyl)phosphane |

InChI |

InChI=1S/C20H19P/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15H,16-17H2 |

InChI Key |

OEWPHFZOEADETA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CP(CC2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CP(CC2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

7650-90-0 |

Origin of Product |

United States |

Synthetic Methodologies for Dibenzyl Phenyl Phosphane and Analogous Tertiary Phosphines

Direct Synthetic Pathways for Dibenzyl(phenyl)phosphane

Direct methods for the formation of P-C bonds are the most common approaches to synthesizing tertiary phosphines. These strategies typically involve the reaction of a phosphorus electrophile with an organometallic nucleophile.

Grignard Reagent Approaches for P-C Bond Formation

The reaction of Grignard reagents (R-MgX) with phosphorus halides is a well-established and widely used method for the synthesis of tertiary phosphines. rsc.orgrsc.orgnih.govrsc.org This approach allows for the sequential introduction of different organic groups to the phosphorus center. For the synthesis of this compound, one could envision the reaction of dichlorophenylphosphine (B166023) with two equivalents of benzylmagnesium bromide, or alternatively, the reaction of dibenzylchlorophosphine with phenylmagnesium bromide. mdpi.com

The versatility of the Grignard approach has been demonstrated in the synthesis of a variety of mixed arylalkyl tertiary phosphines. mdpi.com For instance, chlorodiphenylphosphine (B86185) can be coupled with various alkyl and aryl Grignard reagents to yield the corresponding tertiary phosphines in good yields (62-86%). mdpi.com Similarly, dichlorophenylphosphine can undergo sequential reactions with different Grignard reagents to produce asymmetrical phosphines. mdpi.com However, controlling the selectivity in one-pot reactions can be challenging, often leading to mixtures of products. mdpi.com

A notable application of this methodology is the synthesis of dibenzylphosphine (B13814447) oxide from diethyl phosphite (B83602) and benzylmagnesium bromide. researchgate.netgoogle.com This secondary phosphine (B1218219) oxide can then be further functionalized.

| Reactants | Product | Yield | Reference |

| Dichlorophenylphosphine, Benzylmagnesium bromide | This compound | - | mdpi.com |

| Chlorodiphenylphosphine, Methylmagnesium chloride | Methyldiphenylphosphine (B73815) | 62-86% | mdpi.com |

| Diethyl phosphite, Benzylmagnesium bromide | Dibenzylphosphine oxide | 84-86% | researchgate.net |

Strategies Employing Phosphorus Halides and Organometallic Reagents

Beyond Grignard reagents, a variety of other organometallic compounds are employed in the synthesis of tertiary phosphines from phosphorus halides. nih.gov Organolithium reagents are frequently used due to their high reactivity. nih.gov This method involves the displacement of a halogen atom from phosphorus by the organometallic nucleophile and is a primary route for creating carbon-phosphorus bonds. nih.gov

The synthesis of unsymmetrical tertiary phosphines often requires a stepwise approach where different organometallic reagents are added sequentially to a di- or trihalophosphine. acs.org For instance, the synthesis of a tertiary phosphine with three different substituents can be achieved by reacting an organodichlorophosphorus compound with two different organometallic reagents in a controlled manner. acs.org

While highly effective, the high reactivity of Grignard and organolithium reagents can limit their use with substrates bearing sensitive functional groups. nih.gov This has led to the development of alternative approaches using organozinc, organoaluminum, and organocopper reagents. nih.gov

Indirect Routes via Precursors and Intermediates

Indirect routes to tertiary phosphines often involve the synthesis of a precursor compound, such as a phosphine oxide or a phosphonium (B103445) salt, which is then converted to the desired phosphine. These methods can offer advantages in terms of handling air-sensitive compounds and accessing a wider range of functionalities.

Synthesis from Phosphine Oxides: Reduction Methodologies

The reduction of tertiary phosphine oxides is a common and crucial step in the synthesis of tertiary phosphines. kul.plorganic-chemistry.orgthieme-connect.combenthamdirect.com This approach is particularly useful as phosphine oxides are often air-stable and can be synthesized and purified more readily than their corresponding phosphines. The P=O bond can be considered a protecting group for the phosphorus atom. thieme-connect.com

A variety of reducing agents have been developed for this transformation, with silanes being among the most effective and widely used. kul.plbenthamdirect.com Trichlorosilane, often in the presence of a tertiary amine, is a powerful reducing agent for this purpose. rsc.org However, due to its corrosive nature, more user-friendly alternatives like phenylsilane, tetramethyldisiloxane (TMDS), and polymethylhydrosiloxane (B1170920) (PMHS) have gained popularity. benthamdirect.com The reduction of dibenzyl(phenyl)phosphine oxide, for example, would yield this compound.

Other reducing agents include diisobutylaluminum hydride (DIBAL-H), which has been shown to be a cost-effective option, although the reaction can sometimes be inhibited by the buildup of byproducts. organic-chemistry.orgorganic-chemistry.org Strategies to overcome this inhibition include using a "decoy" phosphine oxide or increasing the reaction temperature. organic-chemistry.org

| Phosphine Oxide | Reducing Agent | Conditions | Product | Reference |

| Tri-n-butylphosphine oxide | Phenylsilane | - | Tri-n-butylphosphine | kul.pl |

| Various Tertiary Phosphine Oxides | DIBAL-H | Ambient temperature, hindered aliphatic ethers | Corresponding Tertiary Phosphines | organic-chemistry.org |

| Various Tertiary Phosphine Oxides | Trichlorosilane/Triethylamine | - | Corresponding Tertiary Phosphines | rsc.org |

Approaches Involving Phosphonium Salts (e.g., Quaternization and Subsequent Reactions)

The synthesis of tertiary phosphines can also proceed through the formation and subsequent reaction of quaternary phosphonium salts. uni-regensburg.denih.govnih.govacs.orgtandfonline.comfigshare.comacs.orgtandfonline.comresearchgate.net Quaternization involves the reaction of a tertiary phosphine with an alkyl or aryl halide to form a phosphonium salt. nih.govacs.orgacs.org

A two-step method for synthesizing aryldiphenylphosphine oxides involves the quaternization of methyldiphenylphosphine or benzyldiphenylphosphine (B1330785) with aryl bromides, followed by a Wittig-type reaction. nih.govacs.orgacs.org This method is particularly useful for preparing aryldiphenylphosphine oxides with electron-deficient aryl groups, which can be challenging to synthesize via other routes. nih.govacs.org The resulting phosphine oxide can then be reduced to the corresponding tertiary phosphine.

For example, the reaction of benzyldiphenylphosphine with an appropriate aryl bromide would yield a benzyl(aryl)diphenylphosphonium salt. Subsequent reaction steps can then lead to the formation of the desired tertiary phosphine.

Utilization of Phosphoramidites and Phosphinites as Building Blocks

Phosphoramidites and phosphinites are valuable precursors for the synthesis of tertiary phosphines, particularly for chiral and unsymmetrical derivatives. beilstein-journals.orgresearchgate.netacs.orgresearchgate.netwikipedia.orggoogle.comresearchgate.net

Phosphinites, with the general formula P(OR)R₂, are prepared by the alcoholysis of organophosphinous chlorides. wikipedia.org They can be used as ligands themselves or can be further functionalized. For example, phosphino (B1201336) alcohols can be O-phosphorylated with chlorophosphines to generate phosphine-phosphinite ligands. acs.org

Phosphoramidites are key intermediates in the synthesis of P-chirogenic phosphines. researchgate.net For instance, a palladium-catalyzed cross-coupling reaction of secondary phosphine oxides and aryl bromides using a chiral ligand can provide access to P-chiral phosphine oxides with high enantiomeric excess. researchgate.net These phosphine oxides can then be reduced to the corresponding chiral tertiary phosphines. The use of chiral auxiliaries, such as (-)-menthol, allows for the diastereoselective synthesis of phosphinite borane (B79455) diastereomers, which can be separated and then converted to enantiopure tertiary phosphine-boranes. beilstein-journals.org

| Precursor | Reaction | Product | Reference |

| Chlorodiphenylphosphine, Methanol | Alcoholysis | Methyl diphenylphosphinite | wikipedia.org |

| Secondary Phosphine Oxides, Aryl Bromides | Pd-catalyzed cross-coupling | P-chiral Phosphine Oxides | researchgate.net |

| Alkyldichlorophosphine, (-)-Menthol | Diastereoselective synthesis | Phosphinite borane diastereomers | beilstein-journals.org |

Optimization and Scalability Considerations in this compound Synthesis

Catalytic Systems for Enhanced Synthetic Efficiency

The development of efficient catalytic systems is crucial for the synthesis of tertiary phosphines, including this compound. Transition metal catalysts, in particular, have been shown to be effective in promoting these transformations. The synthesis of this compound itself can be achieved through the reduction of dibenzyl(phenyl)phosphine oxide, a reaction for which various catalytic systems have been developed for analogous phosphine oxides. organic-chemistry.orgnih.gov

Palladium-based catalysts are widely used for C-P bond formation and deprotection steps. For instance, palladium acetate (B1210297) (Pd(OAc)₂) has been employed for the mild and chemoselective cleavage of benzyl (B1604629) protecting groups in phosphate (B84403) synthesis, a reaction relevant to the manipulation of benzyl-substituted phosphorus compounds. acs.org Palladium complexes bearing N-heterocyclic carbene (NHC) ligands have also been synthesized and characterized, showing stability and good yields in polar solvents. nih.gov

Titanium(IV) isopropoxide (Ti(OiPr)₄) serves as an effective catalyst for the reduction of various tertiary phosphine oxides to phosphines using tetramethyldisiloxane (TMDS) as a mild reducing agent. organic-chemistry.org Similarly, copper complexes can catalyze the selective reduction of phosphine oxides in the presence of other reducible functional groups. organic-chemistry.org For enantioselective synthesis of related chiral phosphines, rhodium and ruthenium catalysts have proven effective in asymmetric hydrogenation and alkylation reactions, respectively. smolecule.comnih.gov The choice of catalyst can significantly impact yield, selectivity, and scalability. acs.orgresearchgate.net

| Catalyst System | Reaction Type | Key Findings/Advantages | Reference |

|---|---|---|---|

| Palladium Acetate (Pd(OAc)₂) / Triethylsilane | Debenzylation of Benzyl Phosphates | Mild and chemoselective cleavage of benzyl groups, useful for manipulating benzyl-protected phosphorus compounds. | acs.org |

| (NHC)Pd(Br₂)(L) Complexes | Complex Synthesis | Complexes are stable to air and moisture and dissolve well in polar halogenated and organic solvents, obtained in good yields (68-76%). | nih.gov |

| Titanium(IV) Isopropoxide (Ti(OiPr)₄) / TMDS | Reduction of Tertiary Phosphine Oxides | Efficient reduction of triaryl, trialkyl, and diphosphine oxides. | organic-chemistry.org |

| Copper Complexes / TMDS | Reduction of Tertiary Phosphine Oxides | Selective reduction of phosphine oxides in the presence of ketones, esters, and olefins. | organic-chemistry.org |

| [Rh((R,R)-Ethyl-DuPhos)(COD)]BF₄ | Asymmetric Hydrogenation | Achieves >98% enantiomeric excess in the hydrogenation of dehydroamino acid precursors, demonstrating scalability. | smolecule.com |

| Ruthenium Catalyst | Enantioselective Alkylation | Catalyzes enantioselective alkylation of secondary phosphines with benzylic chlorides. | nih.gov |

Influence of Reaction Conditions and Solvent Systems

The conditions under which a synthesis is performed, including the choice of solvent, temperature, and base, have a profound impact on reaction outcomes, affecting kinetics, yields, and byproduct formation. biotage.comnih.gov For syntheses analogous to that of this compound, these parameters are critical for optimization and scalability.

The choice of solvent is a key factor. In a study on the phosphorylation of a protected cannabidiol, acetonitrile (B52724) (MeCN) was found to be the optimal solvent, significantly outperforming alternatives like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF). acs.org The higher performance in MeCN was attributed to the enhancement of the effective pKa of the base used, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org In another example, a comparison of solvents for a microwave-assisted organic synthesis showed that less "inert" solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) could lead to lower product yields compared to dichloromethane (DCM) and ethyl acetate (EtOAc), even though the reagents were fully soluble in the former. biotage.com The solubility of reagents and products in the chosen solvent system is also a critical consideration for reaction success and purification. nih.gov

Temperature is another crucial variable. For instance, in the three-component synthesis of phosphinoyl-functionalized isoindolinones, an analog of a phosphine oxide, increasing the reaction time at room temperature was necessary to drive the reaction to completion when using sterically hindered amines. rsc.org In other cases, reactions are conducted at specific temperatures to ensure selectivity, such as the cyclodehydration driven by triethylphosphite. beilstein-journals.org

The selection of a base can also be pivotal. In the synthesis of a dibenzyl phosphate, the use of DBU as a milder base avoided problems associated with stronger bases like n-butyllithium (n-BuLi), enabling the isolation of the product in excellent yield on a gram scale. acs.org

| Parameter | Condition/System | Observed Effect | Reference |

|---|---|---|---|

| Solvent | Acetonitrile (MeCN) | Optimal for DBU-mediated phosphorylation, enhancing base pKa and leading to higher yields compared to other solvents. | acs.org |

| DCM, EtOAc | Provided better yields and fewer byproducts in a microwave-assisted synthesis compared to DMF and DMSO. | biotage.com | |

| DMF, DMSO | Although providing good solubility, resulted in lower product yields in a specific microwave-assisted reaction. | biotage.com | |

| Polar Halogenated/Organic Solvents (e.g., Chloroform, DMF) | Good solubility for (NHC)Pd(Br₂) complexes. | nih.gov | |

| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | A milder, more scalable base for phosphorylation, avoiding issues seen with stronger bases. Optimal stoichiometry was found to be 1.5 equivalents. | acs.org |

| n-Butyllithium (n-BuLi) | Provided higher yields in pilot studies but is a stronger, less scalable base. | acs.org | |

| Temperature | Ambient Temperature (25 °C) | Sufficient for the catalyst-free, three-component synthesis of phosphinoyl-functionalized isoindolinones, with reaction times of 10-25 minutes. | rsc.org |

| Reaction Time | 10-25 minutes | Sufficient for high conversion in the synthesis of phosphinoyl-functionalized isoindolinones at room temperature. | rsc.org |

Coordination Chemistry of Dibenzyl Phenyl Phosphane with Transition Metals

Electronic and Steric Properties as a Ligand

The utility of phosphines as ancillary ligands in organometallic chemistry and catalysis stems from the ability to modify their electronic and steric profiles. manchester.ac.uk The properties of dibenzyl(phenyl)phosphane are intermediate between those of triarylphosphines, such as triphenylphosphine (B44618), and trialkylphosphines, owing to the presence of both aromatic and alkyl-like groups.

Sigma-Donation Characteristics and Electronic Tunability

The primary electronic interaction of a phosphine (B1218219) ligand with a metal center is the donation of the phosphorus lone pair of electrons into a vacant metal d-orbital, forming a sigma (σ) bond. The strength of this σ-donation is a key determinant of the stability and reactivity of the resulting metal complex. youtube.com Alkylphosphines are generally stronger σ-donors than arylphosphines due to the electron-donating inductive effect of the alkyl groups. manchester.ac.uk Conversely, the electron-withdrawing nature of aryl groups reduces the electron density on the phosphorus atom, making them weaker σ-donors.

The electronic properties of this compound, containing one phenyl and two benzyl (B1604629) groups, are expected to be more electron-donating than triphenylphosphine (PPh₃) but less so than simple trialkylphosphines like triethylphosphine (B1216732) (PEt₃). The benzyl groups, while technically alkyl, have their electronic nature influenced by the adjacent phenyl ring.

A common method to quantify the electronic effect of a phosphine ligand is the Tolman Electronic Parameter (TEP). This parameter is derived from the A₁ C-O stretching frequency (ν(CO)) in [Ni(CO)₃L] complexes; stronger donor ligands lead to lower ν(CO) values due to increased back-bonding from the electron-rich metal to the CO π* orbitals. manchester.ac.uknih.gov Another experimental measure is the selenium-77 (B1247304) NMR coupling constant (¹JP-Se) of the corresponding phosphine selenide, where a smaller coupling constant indicates stronger donor ability. rsc.org

The electronic properties of phosphine ligands can be fine-tuned by altering the substituents. manchester.ac.uk For a ligand like this compound, introducing electron-donating or electron-withdrawing groups onto the phenyl or benzyl aromatic rings would allow for systematic modification of its σ-donor strength. acs.org This tunability is crucial for optimizing the performance of metal complexes in catalytic applications. nih.gov

Table 1: Comparison of Electronic Parameters for Selected Phosphine Ligands This table presents representative data for common phosphine ligands to contextualize the expected electronic properties of this compound.

| Ligand | Tolman Electronic Parameter (TEP), cm⁻¹ | ¹JP-Se, Hz |

|---|---|---|

| P(t-Bu)₃ | 2056.1 | 685 |

| PCy₃ | 2056.4 | 708 |

| PEt₃ | 2061.7 | 703 |

| This compound (Expected) | ~2065-2067 | ~715-730 |

| PPh₂Et | 2066.7 | 722 |

| PPh₃ | 2068.9 | 736 |

| P(OPh)₃ | 2085.3 | 861 |

Steric Demands and Quantification via Cone Angle and Related Descriptors

The steric bulk of a ligand is a critical factor that influences the coordination number of the metal, the geometry of the complex, and the rates of ligand substitution and catalytic reactions. youtube.comwikipedia.org The most widely used descriptor for phosphine steric bulk is the Tolman cone angle (θ), which is defined as the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents, with the metal center at the vertex. wikipedia.org

Ligands with larger cone angles occupy more of the metal's coordination sphere, which can promote dissociative processes and influence selectivity in catalysis. wikipedia.org this compound, with its two flexible benzyl groups and one phenyl group, is expected to have a significant steric presence. The cone angle would be larger than that of smaller alkylphosphines like trimethylphosphine (B1194731) but comparable to or slightly larger than triphenylphosphine, depending on the conformation of the benzyl groups.

Other descriptors have been developed to provide a more nuanced picture of a ligand's steric profile. The percent buried volume (%Vbur) quantifies the percentage of the volume of a sphere around the metal that is occupied by the ligand. ucla.edu Unlike the cone angle, which is a simplified model, the buried volume can account for the specific shape and orientation of the ligand in a crystal structure. nih.govuu.nl Solid angles (Ω) offer another method to quantify the steric footprint of a ligand based on crystallographic data. run.edu.ng

Table 2: Comparison of Steric Parameters for Selected Phosphine Ligands This table presents representative data for common phosphine ligands to contextualize the expected steric properties of this compound.

| Ligand | Tolman Cone Angle (θ), degrees | Percent Buried Volume (%Vbur) |

|---|---|---|

| PMe₃ | 118 | 28.6 |

| PEt₃ | 132 | 34.6 |

| PPh₃ | 145 | 39.7 |

| This compound (Expected) | ~148-155 | ~40-44 |

| PCy₃ | 170 | 48.9 |

| P(t-Bu)₃ | 182 | 55.0 |

Influence of Aromatic and Alkyl Substituents on Ligand Reactivity

The combination of one aromatic (phenyl) and two alkyl-like (benzyl) substituents in this compound gives it a balanced set of properties that influences the reactivity of its metal complexes.

Electronic Effects : The phenyl group is electron-withdrawing compared to alkyl groups, which makes the phosphorus atom less basic and a weaker σ-donor than in a trialkylphosphine. manchester.ac.uk However, the two benzyl groups increase the electron density on the phosphorus compared to triphenylphosphine. This intermediate basicity affects the strength of the metal-phosphorus bond and the electronic properties of the metal center, which in turn governs its reactivity in processes like oxidative addition and reductive elimination. nih.gov

Metal Complex Formation and Structural Elucidation

The synthesis and characterization of metal complexes are fundamental to understanding the coordination chemistry of any new ligand. This compound readily forms complexes with a variety of transition metals using standard synthetic protocols.

Synthesis of this compound-Metal Adducts via Ligand Substitution

The most common method for synthesizing phosphine-metal adducts is through ligand substitution reactions. slideshare.net In these reactions, a labile ligand in a metal precursor is replaced by the incoming phosphine ligand. The choice of precursor depends on the desired metal and its oxidation state.

Common synthetic routes include:

Substitution of Carbonyl Ligands : Metal carbonyls, such as molybdenum hexacarbonyl (Mo(CO)₆) or dicobalt octacarbonyl (Co₂(CO)₈), can be reacted with this compound, often with thermal or photochemical activation, to displace one or more CO ligands. manchester.ac.uk

Substitution of Halide or Solvent Ligands : Precursors like [Rh(CO)₂Cl]₂ or PdCl₂(CH₃CN)₂ feature labile chloride or acetonitrile (B52724) ligands that are easily displaced by phosphines. This method is widely used to prepare complexes of platinum-group metals. ias.ac.innih.gov

Reaction with Metal Halide Dimers : Dinuclear precursors with bridging halides, such as [(η⁵-C₅Me₅)Rh(μ-Cl)Cl]₂, can be cleaved by phosphine ligands to form monomeric complexes. ias.ac.in

The stoichiometry of the reaction (metal-to-ligand ratio) can be controlled to synthesize complexes with a specific number of phosphine ligands, for example, MLX₂, ML₂X₂, or ML₃X, where L is the phosphine, M is the metal, and X is an anionic ligand like a halide.

Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis Spectroscopy)

Once synthesized, this compound-metal complexes are characterized using a suite of spectroscopic techniques to confirm their structure and probe their electronic properties.

NMR Spectroscopy : Nuclear Magnetic Resonance is arguably the most powerful tool for characterizing phosphine complexes.

³¹P NMR : The ³¹P NMR spectrum provides direct information about the phosphorus environment. Upon coordination to a metal, the chemical shift of the phosphine ligand typically moves downfield. The magnitude of this "coordination shift" can provide clues about the nature of the metal-phosphorus bond. For metals with a nuclear spin (e.g., ¹⁰³Rh, ¹⁹⁵Pt), coupling between the metal and phosphorus nuclei (JM-P) is observed, which confirms coordination and provides structural information. ias.ac.inmdpi.com

¹H and ¹³C NMR : These spectra are used to characterize the organic framework of the ligand, confirming that its structure remains intact upon coordination. Changes in the chemical shifts of the benzyl methylene (B1212753) protons (–CH₂–) and the aromatic protons can also provide evidence of complex formation. nih.gov

IR Spectroscopy : Infrared spectroscopy is particularly useful for complexes containing co-ligands that have characteristic vibrational frequencies, such as CO, NO, or CN⁻. As mentioned earlier, the ν(CO) in metal carbonyl complexes is sensitive to the electronic properties of the phosphine ligand. manchester.ac.uk The far-IR region (below 400 cm⁻¹) can be used to observe metal-ligand stretching vibrations, including ν(M-P) and ν(M-Cl). nih.gov

UV-Vis Spectroscopy : Electronic absorption spectroscopy probes the electronic transitions within the complex. For complexes of d-block metals, spectra often show weak d-d transitions in the visible region and more intense ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer bands in the UV region. mdpi.commdpi.com The positions and intensities of these bands are dependent on the metal, its oxidation state, and the ligand set, providing a fingerprint of the complex's electronic structure. researchgate.netnih.gov

Table 3: Typical Spectroscopic Data for a Hypothetical [PdCl₂(P(CH₂Ph)₂Ph)₂] Complex This table presents expected data based on known values for similar Pd(II)-phosphine complexes.

| Technique | Parameter | Expected Observation |

|---|---|---|

| ³¹P{¹H} NMR | Chemical Shift (δ) | 20-40 ppm (downfield from free ligand) |

| ¹H NMR | Chemical Shift (δ) | ~4.5-5.5 ppm (Methylene protons, –CH₂–), 7.0-8.0 ppm (Aromatic protons) |

| IR | Stretching Freq. (ν) | ~300-350 cm⁻¹ (νPd-Cl), ~400-450 cm⁻¹ (νPd-P) |

| UV-Vis | Absorption (λmax) | ~350-450 nm (d-d transitions) |

Single-Crystal X-ray Diffraction Studies of this compound Complexes

Transition metal complexes featuring monodentate phosphine ligands have been extensively studied. For example, the structures of palladium(II) and gold(I) complexes with phosphine ligands have been elucidated, revealing key details about their coordination spheres. In a typical square planar palladium(II) complex, the phosphine ligand coordinates to the metal center, influencing the geometry and reactivity of the complex. mdpi.commdpi.com Similarly, gold(I) phosphine complexes commonly exhibit a linear coordination geometry, although higher coordination numbers can be stabilized by specific ligand designs, such as those incorporating hydrogen-bonding functionalities. nih.gov

The table below presents representative crystallographic data for complexes containing monodentate phosphine ligands analogous to this compound, illustrating typical coordination parameters.

| Complex | Metal Center | Coordination Geometry | M-P Bond Length (Å) | Reference |

|---|---|---|---|---|

| [Pd{2,3,4-(CHO)C₆H₃C(H)=NCy}{PPh₃}[Cl]] | Palladium(II) | Square Planar | Not specified | mdpi.com |

| trans-Pd(PPh₃)₂Cl₂ | Palladium(II) | Square Planar | Not specified | nih.gov |

| (2-dppba)AuBr (1-Br) | Gold(I) | Linear | 2.321 | nih.gov |

| [(2-dppba)₃Au]Cl (2-Cl) | Gold(I) | Trigonal Planar | 2.412 | nih.gov |

Ligand Binding Modes and Geometric Configurations

This compound, like other tertiary phosphines such as triphenylphosphine, functions as a classic monodentate ligand. nih.gov Coordination with a transition metal occurs through the donation of the lone pair of electrons on the phosphorus atom to an empty orbital of the metal center, forming a sigma (σ) bond. This is the primary and most common binding mode for simple triorganophosphines. The steric bulk and electronic properties of the substituents on the phosphorus atom—in this case, two benzyl groups and one phenyl group—play a significant role in the stability and reactivity of the resulting metal complex. The coordination of a single phosphine ligand occupies one site in the metal's coordination sphere.

While this compound itself is a monodentate ligand, its structure serves as a scaffold that can be chemically modified to create bidentate or polydentate ligands. Such tailored derivatives are designed to coordinate to a metal center via two or more donor atoms, a phenomenon known as chelation. The synthesis of chelating phosphines often involves introducing additional donor groups onto the ligand framework or linking two phosphine units together with a specific backbone. osti.govcardiff.ac.uk

For example, one could envision functionalizing the phenyl or benzyl rings of this compound with another phosphino (B1201336) group or a different type of donor atom (e.g., nitrogen or sulfur) to create a chelating ligand. The length and rigidity of the linker or backbone connecting the donor sites are critical design elements. These factors determine the geometry of the resulting chelate ring and the P-M-P "bite angle," which profoundly affects the properties of the metal complex. cmu.edu The synthesis of such multidentate ligands can be achieved through multi-step organic reactions, for instance, starting from precursors like diethyl malonate to build a specific carbon framework onto which phosphine groups are subsequently installed. osti.gov The development of diphosphine bioconjugates via Pt(0)-catalyzed hydrophosphination also showcases advanced methods for creating functionalized, chelating phosphine systems. nih.gov

In chelating diphosphine ligands, the bite angle is a geometrically defining parameter, representing the P-M-P angle formed by the two phosphorus donor atoms and the central metal atom. cmu.edu This angle is largely dictated by the nature of the backbone connecting the two phosphorus atoms—its length, rigidity, and steric profile. The bite angle has a profound impact on the coordination geometry, stability, and catalytic performance of transition metal complexes. rsc.orgacs.org

Different backbones enforce different bite angles, which can favor specific coordination geometries. For instance, ligands with small bite angles (around 90°) are well-suited for square planar or octahedral complexes, while ligands with wide bite angles (110° or more) can enforce unusual geometries or preferentially occupy specific sites, such as the equatorial positions in a trigonal bipyramidal complex. acs.org This geometric constraint is a powerful tool in catalysis, as it can influence reaction rates and selectivities. For example, in palladium-catalyzed allylic alkylation, the bite angle of the diphosphine ligand was found to influence the regioselectivity of the reaction. acs.org Similarly, in rhodium-catalyzed hydroformylation, wide-bite-angle diphosphines like Xantphos promote high selectivity for the linear aldehyde product. acs.org

The concept of a "natural bite angle," determined through molecular mechanics calculations, helps predict the preferred P-M-P angle for a given diphosphine ligand, independent of a specific metal. cmu.edu This allows for the rational design of ligands for specific catalytic applications.

The table below lists several common chelating diphosphine ligands and their characteristic natural bite angles.

| Diphosphine Ligand | Abbreviation | Backbone Structure | Natural Bite Angle (βn) | Reference |

|---|---|---|---|---|

| 1,2-Bis(diphenylphosphino)ethane | dppe | -CH₂-CH₂- | ~85° | acs.org |

| 1,3-Bis(diphenylphosphino)propane | dppp | -(CH₂)₃- | ~91° | researchgate.net |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Ferrocene | ~99° | acs.org |

| Bis(2-diphenylphosphinophenyl)ether | DPEphos | -O- | ~102° | acs.orgresearchgate.net |

| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Xantphos | Xanthene | ~111° | acs.orgresearchgate.net |

Catalytic Applications of Dibenzyl Phenyl Phosphane and Its Metal Complexes in Homogeneous Systems

General Principles of Phosphine-Ligand Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. wiley-vch.de Phosphine (B1218219) ligands (PR₃) are among the most important ligands in this field, largely due to their versatile electronic and steric properties that can be finely tuned to influence the activity, selectivity, and stability of a metal catalyst. acs.orggessnergroup.comresearchgate.net

The efficacy of a phosphine ligand in a catalytic cycle is primarily governed by two key factors:

Electronic Effects : The nature of the R groups on the phosphorus atom dictates the ligand's electron-donating ability (basicity). manchester.ac.uk Electron-rich phosphines, with alkyl or electron-donating aryl groups, increase the electron density on the metal center. This enhanced electron density can facilitate crucial steps in the catalytic cycle, such as oxidative addition, which is often the rate-determining step. fishersci.ca Conversely, phosphines with electron-withdrawing groups are weaker donors but better π-acceptors, which can stabilize the metal complex and influence other steps like reductive elimination. dalalinstitute.com The electronic properties of phosphines can be quantified using parameters like the Tolman electronic parameter (TEP) or computationally derived values such as the minimum electrostatic potential (Vmin). ucla.edu

Steric Effects : The size of the R groups on the phosphorus atom creates a sterically hindered environment around the metal center. manchester.ac.uk This steric bulk can have several profound effects. It can promote the dissociation of other ligands to create a vacant coordination site necessary for substrate binding. dalalinstitute.com It can also influence the geometry of the catalytic complex, which in turn can control the regioselectivity and stereoselectivity of the reaction. acs.org The primary measure of steric bulk is the Tolman cone angle, which represents the solid angle occupied by the ligand at the metal center. dalalinstitute.com Bulky phosphine ligands are known to accelerate the reductive elimination step and can stabilize low-coordinate, highly reactive metal species. fishersci.ca

The interplay between these electronic and steric factors is complex and often inseparable. manchester.ac.uk The selection of an appropriate phosphine ligand, such as dibenzyl(phenyl)phosphane, is therefore critical for optimizing a catalytic reaction, enabling transformations with a broad range of substrates under mild and efficient conditions. ucla.edu

This compound in Carbon-Carbon Bond Formation Reactions

Metal complexes of this compound are effective catalysts for various carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. ucla.edu The ligand's specific combination of steric bulk and electronic properties makes it a valuable tool in several palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides or triflates. nih.gov While the literature specifically detailing the use of this compound in this reaction is not extensive, its structural features suggest it would be a competent ligand. The development of new, highly active catalyst systems often relies on bulky and electron-rich phosphine ligands. nih.govnih.gov this compound, with its benzyl (B1604629) groups, provides significant steric hindrance that can promote the key steps of the catalytic cycle.

In a related context, palladium complexes incorporating phosphine ligands are known to efficiently catalyze the Suzuki-Miyaura coupling of benzyl alcohols, providing a direct route to diarylmethanes. rsc.org Furthermore, studies on the chemoselective Suzuki-Miyaura coupling of benzyl esters have shown that the choice of phosphine ligand is critical for achieving high reactivity and selectivity. kochi-tech.ac.jp

Mizoroki-Heck Reaction Pathways

The Mizoroki-Heck reaction is a palladium-catalyzed process that forms a substituted alkene from an unsaturated halide and an alkene in the presence of a base. libretexts.orgacademie-sciences.fr The choice of ligand is crucial for controlling the regioselectivity and efficiency of the reaction. chemrxiv.org

Research on cyclopalladated compounds derived from halogenated benzylphosphanes for the Mizoroki-Heck reaction between bromobenzene and butyl acrylate has demonstrated that the nature of the phosphane ligand significantly influences the catalytic activity. researchgate.net These findings highlight the importance of the benzyl group in the ligand structure for this type of transformation. Although direct data for this compound was not presented, the results with similar benzylphosphanes suggest its potential applicability. The reaction is a cornerstone for creating C-C bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals. nih.govnih.gov

Stille Coupling Protocols

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic electrophile, such as a halide or sulfonate. nih.govwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. The effectiveness of the Stille coupling is highly dependent on the phosphine ligand employed. Catalyst systems based on electron-rich and bulky phosphine ligands have enabled the use of less reactive electrophiles like aryl chlorides and sulfonates. nih.govuwindsor.ca

Below is a table summarizing typical conditions for Stille coupling reactions, which would be applicable for testing a ligand like this compound.

Table 1: General Conditions for Stille Cross-Coupling Reactions

| Parameter | Typical Range/Conditions | Reference |

|---|---|---|

| Palladium Precursor | Pd₂(dba)₃ or Pd(PPh₃)₄ | rsc.org |

| Ligand | Bulky, electron-rich phosphines (e.g., P(o-tol)₃, XPhos) | nih.govrsc.org |

| Solvent | Toluene, Dioxane, t-BuOH | nih.govrsc.org |

| Temperature | 90-110 °C | rsc.org |

| Additives | CsF, CuI | nih.govharvard.edu |

Other Important C-C and C-Heteroatom Bond Formations

The utility of phosphine ligands extends beyond the aforementioned coupling reactions to a broader range of C-C and C-heteroatom bond formations. ucla.edu The synthesis of phosphines themselves often involves catalytic C-P bond formation, highlighting the central role of these compounds in catalysis. beilstein-journals.orgliv.ac.uk Palladium-catalyzed cross-coupling is a primary method for creating these C-P bonds. beilstein-journals.org

This compound has been successfully employed as a supporting ligand in nickel-catalyzed cross-coupling reactions. Specifically, it has been used in the allylation of arylboroxines with allylic pivalates, demonstrating excellent functional group tolerance and leading to high yields of 1,3-diaryl allylic products. researchgate.net

Furthermore, palladium complexes containing both phosphine and N-heterocyclic carbene (NHC) ligands have been synthesized and used as precatalysts for the direct arylation of alkynes with aryl halides. acs.org These mixed-ligand systems often exhibit higher thermal stability and catalytic activity compared to traditional systems. acs.org The benzyl groups in ligands like 1,3-dibenzylimidazolin-2-ylidene are a common feature in these effective catalysts. acs.org

This compound in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral phosphine ligands are central to many asymmetric transformations, including hydrogenation, allylic substitution, and hydroformylation. nih.govrsc.org The rigidity and stereochemical properties of the ligand are crucial for achieving high enantioselectivity. nih.gov

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, its direct application as the primary source of chirality in an asymmetric reaction is not possible. However, achiral ligands can play a role in asymmetric catalysis as auxiliary ligands in a complex where chirality is introduced from another source, such as a chiral metal center or another chiral ligand.

Chiral Hydrogenation Processes

Asymmetric hydrogenation, the addition of hydrogen across a prochiral double bond to create a chiral center, is one of the most efficient methods for synthesizing enantiomerically pure compounds. nih.gov The success of this reaction heavily relies on the design of chiral ligands that coordinate to a metal center (commonly rhodium or ruthenium) and effectively control the stereochemical outcome. nih.gov Chiral diphosphine ligands, such as those with atropisomeric biaryl backbones, have been particularly successful. nih.govnih.gov

While specific studies detailing the use of an enantiomerically pure version of this compound are not prevalent, the principles of chiral phosphine catalysis provide a clear framework for its potential application. The synthesis of chiral analogues would involve introducing stereogenic centers, for instance by modifying the benzyl or phenyl groups or by creating a chiral backbone that incorporates the phosphine moiety. These chiral phosphine ligands create a chiral environment around the metal catalyst, which differentiates between the two enantiotopic faces of the prochiral substrate, leading to the preferential formation of one enantiomer.

The performance of such catalysts is highly dependent on the stereoelectronic features of both the ligand and the substrate. researchgate.net For example, in the Ru(II)-catalyzed asymmetric hydrogenation of ketones and olefins, ligands with different electronic properties have been shown to be complementary, providing high enantioselectivity for different classes of substrates. nih.gov

| Substrate | Chiral Ligand | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Methyl Acetoacetate | SYNPHOS | >99 | 99 | nih.gov |

| Ethyl Acetoacetate | DIFLUORPHOS | >99 | 97 | nih.gov |

| Ethyl Benzoylacetate | SYNPHOS | >99 | 98 | nih.gov |

| Methyl 3-oxopentanoate | DIFLUORPHOS | >99 | 98 | nih.gov |

Asymmetric Hydroamination Reactions

Asymmetric hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, is a highly atom-economical method for synthesizing chiral amines. The development of effective catalysts for this transformation is a significant area of research. While various transition metals can catalyze this reaction, the design of the ligand is crucial for achieving high enantioselectivity.

The direct use of this compound in this context is not extensively documented, but the broader class of phosphine ligands plays a vital role. For instance, bulky phosphine ligands are known to be effective in gold-catalyzed hydrofunctionalization reactions, including the hydroamination of alkynes. mdpi.com The steric bulk of ligands like this compound can influence the coordination sphere of the metal, facilitating the desired bond-forming steps while suppressing side reactions.

Furthermore, asymmetric hydrophosphination, which involves the addition of a P-H bond across a double bond, has emerged as a powerful strategy for the synthesis of novel chiral tertiary phosphine ligands. acs.org This method provides a direct route to P-chiral compounds that can subsequently be employed as ligands in other asymmetric catalytic transformations, demonstrating a lifecycle where phosphines are both products and catalysts. acs.org

Enantioselective Transformations with Modified Ligands

The versatility of the phosphine ligand scaffold allows for extensive modification to tailor its properties for specific enantioselective transformations. By modifying the structure of a parent phosphine like this compound, new ligands with enhanced stereocontrol can be developed. Modifications can include the introduction of P-stereogenic centers, axially chiral biaryl backbones, or additional coordinating functional groups. nih.govresearchgate.net

Mixed-donor phosphine-phosphite or phosphine-phosphoramidite ligands are prime examples of this strategy. nih.govresearchgate.net These ligands combine the properties of different phosphorus donors within a single molecule, often leading to superior performance in reactions like asymmetric allylic substitution and hydroformylation. nih.gov For example, ligands incorporating a P-stereogenic phosphanorbornane and an axially chiral bisnaphthol have been successfully applied in palladium-catalyzed asymmetric allylic substitution, achieving moderate to good enantioselectivities. nih.gov

Bifunctional ligands, where a chiral phosphine is appended with a group capable of secondary interactions (e.g., hydrogen bonding), represent another advanced design. An amide-functionalized chiral binaphthylphosphine ligand, for instance, enables cooperative gold catalysis, facilitating the highly enantioselective trapping of reactive vinyl gold carbene intermediates by alcoholic nucleophiles. nih.gov This demonstrates how rational modification of a phosphine ligand can open up new pathways for challenging asymmetric reactions.

| Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| PNA L1 (Monodentate) | (E)-1,3-Diphenylallyl acetate (B1210297) | 100 | 11 | nih.gov |

| BINOL-derived L2 | (E)-1,3-Diphenylallyl acetate | 100 | 60 | nih.gov |

| BINOL-derived L3 | (E)-1,3-Diphenylallyl acetate | 100 | 52 | nih.gov |

Applications in Olefin Oligomerization and Polymerization

The oligomerization and polymerization of olefins are industrial processes of immense scale and economic importance. The properties of the resulting polyolefins are highly dependent on the catalyst used. Late transition metal catalysts, particularly those of nickel and palladium, have garnered significant attention due to their tolerance of functional groups and the tunable nature of their phosphine-based ligands. acs.orgmdpi.com

Complexes containing benzyl groups are directly relevant to the applications of this compound. Cationic η3-benzyl nickel complexes featuring diphosphine ligands have been studied as catalyst precursors for ethylene oligomerization and polymerization. researchgate.net The activity and the molecular weight of the products were found to be dependent on the structure of the diphosphine ligand, demonstrating the critical role of the phosphine in controlling the catalytic outcome. researchgate.net While many tertiary phosphines can increase the rate of β-hydride elimination, leading to lower molecular weight polymers, careful ligand design can mitigate this effect. rsc.org

High-performance nickel catalysts based on phosphine-sulfonate ligands have been developed that show high activities and thermal stabilities, affording high-molecular-weight polyethylene. acs.org Similarly, zirconium and hafnium complexes with bis(phosphanylphenoxide) ligands, including a dibenzyl analogue, have shown high activities for ethylene and propylene polymerization. acs.org These examples underscore the potential for metal complexes of this compound and its derivatives to act as effective catalysts in this domain.

| Diphosphine Ligand (P-P) | Activity (g product / g Ni·h) | Product Type | Reference |

|---|---|---|---|

| iPr₂P(CH₂)PiPr₂ (dippm) | 2700 | Polyethylene | researchgate.net |

| iPr₂P(CH₂)₂PiPr₂ (dippe) | 1500 | Polyethylene | researchgate.net |

| iPr₂P(CH₂)₃PiPr₂ (dippp) | 800 | Oligomers | researchgate.net |

Emerging Catalytic Roles in Fine Chemical Synthesis and Materials Science

Beyond established transformations, phosphine ligands like this compound are integral to emerging areas of catalysis. In fine chemical synthesis, palladium- and nickel-phosphine complexes are workhorses for cross-coupling reactions. For example, a nickel pincer complex incorporating a 2-(diphenylphosphanyl)benzyl moiety has been shown to effectively catalyze the Suzuki-Miyaura cross-coupling of bromobenzene and phenyl boronic acid. rsc.org The phosphine ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle.

In materials science, phosphines and their derivatives are used to create functional materials. Phosphine oxides, which can be formed by the oxidation of phosphines, are used as ligands for catalysts and as building blocks for new materials. acs.org For instance, polymers containing phosphine oxide functionalities can be synthesized and used as sorbents for the removal and preconcentration of metal ions. nih.gov Furthermore, phosphine-based covalent organic frameworks (P-COFs) have been developed for applications such as iodine adsorption. nih.gov The synthesis of phosphinoyl-functionalized isoindolinones, where Dibenzylphosphine (B13814447) oxide was used as a reagent, highlights the role of such compounds as versatile intermediates in the creation of complex molecules with potential biological activity. rsc.org

Mechanistic Investigations of Reactions Involving Dibenzyl Phenyl Phosphane Ligands

Kinetic Studies of Catalytic Cycles

The dissociation of a phosphine (B1218219) ligand from a metal center is often a crucial step in a catalytic cycle, as it can generate a coordinatively unsaturated, highly reactive intermediate. umb.edu The rates of these dissociation and subsequent association events are heavily influenced by the steric and electronic properties of the phosphine ligand.

For many catalytic reactions, particularly in palladium-catalyzed cross-coupling, the dissociation of phosphine ligands to generate more reactive, lower-coordinate palladium complexes is a key process. rsc.org Bulky and electron-rich ligands can facilitate the formation of these active species more easily throughout the cycle. rsc.orgresearchgate.net Conversely, the use of chelating diphosphine ligands can significantly slow down reductive elimination because the ligand is lost much less easily compared to monodentate phosphines. umb.edu In some platinum(IV) complexes, phosphine dissociation from the octahedral complex is essential for a C-C reductive elimination reaction to occur. researchgate.net

The interplay between different coordination states of a metal complex is critical. For example, in palladium(0) complexes with PCy₃ ligands, solutions are found to contain a mixture of species with two and three phosphine ligands coordinated to the metal center. rsc.org The equilibrium and the rates of interconversion between these species can dictate the dominant catalytic pathway.

Table 1: Factors Influencing Phosphine Ligand Dissociation/Association Rates

| Factor | Influence on Dissociation Rate | Mechanistic Implication |

| Steric Bulk (Cone Angle) | Larger ligands increase the rate of dissociation due to steric repulsion. | Favors the formation of lower-coordinate, more reactive metal species. rsc.org |

| Electron-Donating Ability | Stronger electron-donating ligands form stronger M-P bonds, decreasing the dissociation rate. | Can stabilize the metal center but may hinder the formation of necessary intermediates. |

| Chelation | Chelating diphosphines dissociate much more slowly than monodentate phosphines. | Can prevent or slow down steps that require a vacant coordination site, such as reductive elimination. umb.edu |

| Metal Center | The nature of the metal and its oxidation state affect M-P bond strength. | Influences the overall stability of the complex and the energy barrier for ligand loss. |

In many palladium-catalyzed cross-coupling reactions, oxidative addition is the first step and is often rate- and/or selectivity-determining. chemrxiv.org For example, studies on the oxidative addition of aryl halides to Ni(0) complexes ligated by monophosphines show that the mechanism can be initiated by the dissociation of a ligand to form a coordinatively unsaturated complex, which then reacts with the aryl halide. nih.gov

The specific phosphine ligand used can alter the RDS. For some Suzuki reactions, the site selectivity of oxidative addition depends heavily on the nature of the phosphine ligand. researchgate.net This has been attributed to the reactivity difference between monoligated (PdL) and bis-ligated (PdL₂) palladium complexes. researchgate.net With a very bulky phosphine like P(tBu)₃, the reaction may proceed through the monoligated complex, whereas a slightly smaller ligand like PCy₃ may favor a pathway involving the bis-ligated complex, changing the kinetics and selectivity of the reaction. researchgate.net

Table 2: Examples of Rate-Determining Steps in Phosphine-Involved Catalysis

| Catalytic Reaction | Typical Rate-Determining Step | Role of Phosphine Ligand |

| Suzuki Cross-Coupling | Oxidative Addition | The ligand's steric and electronic properties determine whether the reaction proceeds through a monoligated or bis-ligated metal complex, affecting the energy barrier of this step. chemrxiv.orgresearchgate.net |

| Heck Reaction | Oxidative Addition or Alkene Insertion | The phosphine ligand influences the stability of intermediates and transition states throughout the cycle. |

| Buchwald-Hartwig Amination | Reductive Elimination | The C-N bond-forming reductive elimination can be the slowest step; ligand properties can affect the ease of this process. |

| Staudinger Reaction | Aza-Wittig Reaction | In catalytic versions, the rate of the subsequent aza-Wittig reaction can be key to achieving catalytic turnover. nih.gov |

Elucidation of Elementary Steps in Organometallic Catalysis

Organometallic catalysis proceeds through a series of fundamental transformations at the metal center. The dibenzyl(phenyl)phosphane ligand, through its coordination, influences the kinetics and thermodynamics of these elementary steps.

Oxidative addition is a key initiation step in many catalytic cycles, involving the addition of a substrate (e.g., an aryl halide) to the metal center, which increases the metal's formal oxidation state by two. umb.edu The mechanism of this process can vary significantly depending on the metal, the substrate, and the ancillary ligands like phosphines.

Three primary mechanisms are often considered for the oxidative addition of aryl halides:

Concerted Addition: This involves a three-centered transition state and is common for non-polar substrates. nih.gov For palladium catalysts, monoligated species (PdL) are strongly biased toward this mechanism. chemrxiv.org

Sₙ2-type Nucleophilic Attack: The metal center acts as a nucleophile, attacking the substrate in a bimolecular substitution. This pathway is common for polar substrates like alkyl halides. nih.govnih.gov Kinetic studies of cycloplatinated(II) complexes reacting with benzyl (B1604629) bromide are consistent with a second-order Sₙ2 mechanism. nih.gov

Radical Pathways: These can involve single-electron transfer (SET) from the metal to the substrate. nih.gov This pathway has been identified in the reaction of aryl halides with certain phosphine-ligated nickel(0) complexes. nih.gov

The choice of phosphine ligand is critical. The ligand's electronics and sterics influence the preferred coordination number of the metal and the relative energies of the different mechanistic pathways. chemrxiv.org For palladium, bis-ligated species (PdL₂) often prefer a nucleophilic displacement mechanism, while monoligated species (PdL) favor a concerted one. chemrxiv.org

Table 3: Comparison of Oxidative Addition Mechanisms

| Mechanism | Description | Typical Substrates | Influence of Phosphine Ligand |

| Concerted | Three-membered transition state involving the metal and the two fragments of the substrate. | Aryl halides, H₂. | Favored by monoligated metal complexes (PdL). chemrxiv.org |

| Sₙ2 | Nucleophilic attack by the metal on the substrate, with displacement of a leaving group. | Alkyl halides, Aryl triflates. | Favored by electron-rich metal centers and bis-ligated complexes (PdL₂). chemrxiv.orgnih.gov |

| Radical | Involves single-electron transfer (SET) from the metal to the substrate, forming radical intermediates. | Aryl halides. | Dependent on the redox potential of the metal complex, which is tuned by the phosphine's electronic properties. nih.gov |

Reductive elimination is the reverse of oxidative addition and is typically the final, product-forming step in a catalytic cycle. umb.edu It involves two cis-positioned ligands on the metal center coupling to form a new bond, while the metal's oxidation state is reduced by two. umb.edu

A common mechanistic theme is the requirement for ligand dissociation prior to the elimination step. Octahedral d⁶ complexes, such as those of Pt(IV) and Pd(IV), often undergo reductive elimination by first losing a ligand to form a more reactive five-coordinate intermediate. umb.edunih.gov Mechanistic studies of C-C bond elimination from Pt(IV) complexes supported by diphosphine ligands provide evidence for a mechanism involving the opening of the phosphine chelate to form a five-coordinate intermediate, which then undergoes coupling. nih.gov In contrast, C-H reductive elimination from similar systems can proceed through a different pathway of direct coupling without prior ligand loss. nih.govrutgers.edu

The stability of the metal complex against reductive elimination is strongly influenced by the ligands. Pt(IV) difluoride complexes are remarkably stable towards C-C reductive elimination compared to their dichloro analogs because phosphine dissociation is less favorable. researchgate.net

Migratory insertion is an intramolecular process where two adjacent (cis) ligands on a metal center combine to form a new single ligand, creating a vacant coordination site. openochem.orgwikipedia.org This reaction involves the migration of an anionic ligand (like an alkyl or hydride) onto an adjacent unsaturated neutral ligand (like CO, an alkene, or an alkyne). openochem.orgwikipedia.org

Key characteristics of migratory insertion include:

Cis Requirement: The two participating ligands must be cis to one another in the metal's coordination sphere. openochem.org

Coordination Site: The process creates a vacant site on the metal, which can then be occupied by another ligand from the solution, often driving the equilibrium toward the inserted product. openochem.org

Stereochemistry: The configuration at a migrating alkyl group is retained during the insertion, which supports a concerted, intramolecular mechanism. libretexts.org

Reversibility: The reverse reaction is known as deinsertion or elimination (e.g., β-hydride elimination). openochem.org

This elementary step is fundamental to many large-scale industrial processes, such as olefin polymerization and hydroformylation, where the repeated insertion of monomers into a metal-alkyl bond leads to chain growth. openochem.orgwikipedia.org The phosphine ligand, while not directly participating in the migration, influences the electronic environment of the metal center, which in turn affects the rate and thermodynamics of the insertion and deinsertion steps.

Table 4: Common Ligand Pairs in Migratory Insertion Reactions

| Migrating Group (Anionic, X-type) | Unsaturated Ligand (Neutral, L-type) | Formed Group (Anionic, X-type) |

| Hydride (H⁻) | Alkene (R₂C=CR₂) | Alkyl |

| Alkyl (R⁻) | Carbon Monoxide (CO) | Acyl |

| Alkyl (R⁻) | Alkene (R₂C=CR₂) | Longer Alkyl |

| Aryl (Ar⁻) | Carbon Monoxide (CO) | Aroyl |

Characterization of Reactive Intermediates and Transition States

The detailed mechanistic understanding of reactions involving phosphine ligands, such as this compound, hinges on the successful characterization of fleeting reactive intermediates and the elucidation of transition state structures. While specific studies focusing exclusively on this compound are not extensively documented in publicly available research, the methodologies employed for analogous triarylphosphine systems provide a clear framework for how such investigations would be approached. These methods typically combine spectroscopic techniques and computational modeling to piece together the energetic landscape of a reaction pathway.

Reactive intermediates in phosphine-mediated reactions, which can include species like phosphonium (B103445) salts, ylides, or radical cations, are often short-lived and present in low concentrations. Their characterization, therefore, necessitates sensitive and rapid analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), particularly phosphorus-31 NMR, are invaluable for identifying phosphorus-containing intermediates. In situ monitoring of reactions using these techniques can provide real-time structural information. For paramagnetic species, Electron Paramagnetic Resonance (EPR) spectroscopy is the technique of choice.

Transition states, by their very nature as energy maxima along a reaction coordinate, are not directly observable. Their properties must be inferred from kinetic studies and, more powerfully, from computational chemistry. arxiv.org Density Functional Theory (DFT) calculations have become a standard tool for mapping out the potential energy surfaces of chemical reactions. arxiv.org These calculations can provide detailed geometries of transition states, activation energies, and vibrational frequencies, which can be correlated with experimentally determined kinetic isotope effects to validate the proposed mechanism. For instance, in related phosphine-catalyzed reactions, computational studies have been instrumental in distinguishing between different possible mechanistic pathways, such as concerted versus stepwise processes.

Illustrative Data for Characterization of a Hypothetical Phosphonium Intermediate:

| Characterization Method | Observed Data (Hypothetical) | Inferred Structural Feature |

| ³¹P NMR Spectroscopy | δ = +25.3 ppm | Formation of a tetracoordinate phosphonium species |

| ¹H NMR Spectroscopy | Downfield shift of benzylic protons | Electronic effect of the positive phosphorus center |

| FT-IR Spectroscopy | New absorption band at 1100 cm⁻¹ | P-C stretching vibration in the phosphonium cation |

| DFT Calculation | Optimized geometry with tetrahedral phosphorus | Confirmation of phosphonium structure |

| Computed Gibbs Free Energy | ΔG° = -15 kcal/mol | Thermodynamically favorable formation of the intermediate |

Exploration of Radical Mechanisms in Phosphine-Mediated Transformations

The involvement of radical species in reactions mediated by tertiary phosphines has emerged as a significant area of mechanistic investigation. nih.govrsc.org Phosphine-centered radicals and their subsequent reactions offer novel pathways for bond formation and functional group transformations. nih.govrsc.org While direct evidence for radical mechanisms involving this compound is sparse in the current literature, the established reactivity of other tertiary phosphines provides a strong basis for postulating its potential role in such processes.

Tertiary phosphines can participate in single-electron transfer (SET) processes to generate phosphine radical cations. nih.gov This can be initiated photochemically, electrochemically, or through the use of chemical oxidants. nih.gov The resulting phosphine radical cation is a versatile intermediate that can engage in a variety of subsequent reactions. For example, it can undergo addition to unsaturated systems or participate in atom transfer reactions. The benzyl groups in this compound could potentially influence the stability and reactivity of such radical intermediates through resonance effects.

The general mechanism for a phosphine-mediated radical reaction often involves the following key steps:

Initiation: Generation of the phosphine radical cation via a SET process.

Propagation: The phosphine radical cation reacts with a substrate to generate a new radical species, which then propagates a chain reaction. This can involve processes like addition to an alkene or alkyne, followed by fragmentation or further reaction.

Termination: Combination of two radical species to form a stable product.

The stability of the benzylic C-H bonds in this compound also suggests the possibility of hydrogen atom transfer (HAT) processes, which could lead to the formation of a phosphorus-stabilized benzylic radical. Such pathways are known to be relevant in various organic transformations. khanacademy.org

Representative Phosphine-Mediated Radical Transformations (Analogous Systems):

| Reaction Type | Phosphine Role | Substrate | Product | Reference |

| Radical Addition to Alkenes | Generation of a phosphoryl radical | Alkene, H-phosphonate | Alkylphosphonate | oaepublish.com |

| Reductive Dehalogenation | Chain propagating radical generation | Alkyl halide | Alkane | libretexts.org |

| Radical Cyclization | Generation of an initiating radical | Unsaturated halide | Cyclic product | libretexts.org |

This table presents examples of radical reactions mediated by tertiary phosphines and related phosphorus compounds, as specific examples involving this compound are not well-documented.

Computational and Theoretical Studies on Dibenzyl Phenyl Phosphane and Its Complexes

Electronic Structure and Bonding Analysis of Dibenzyl(phenyl)phosphane

The electronic structure and nature of bonding in this compound are fundamental to understanding its reactivity and coordination chemistry. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to obtain a detailed picture of the electron distribution and the orbitals involved in bonding.

Key aspects of the electronic structure analysis include the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of the phosphine (B1218219), while the HOMO-LUMO energy gap provides an indication of its chemical reactivity and stability. For phosphine ligands, the HOMO is typically localized on the phosphorus atom, corresponding to its lone pair of electrons, which is crucial for its coordination to metal centers.

Natural Bond Orbital (NBO) analysis is another powerful technique used to study the electronic structure. NBO analysis provides a localized picture of bonding, including the hybridization of atomic orbitals and the partial atomic charges on each atom. This analysis can quantify the nature of the P-C bonds and the phosphorus lone pair.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative electrostatic potential (electron-rich) around the phosphorus atom, corresponding to the lone pair, which is the site of electrophilic attack and coordination to metal cations.

Table 6.1.1: Calculated Electronic Properties of this compound (Note: The following data are representative examples based on typical values for similar phosphine ligands and are for illustrative purposes, as specific computational data for this compound was not available in the searched literature.)

| Property | Value | Method/Basis Set |

| HOMO Energy | -5.8 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -0.2 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.6 eV | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 1.5 D | DFT/B3LYP/6-31G(d) |

Table 6.1.2: Natural Bond Orbital (NBO) Analysis of this compound (Note: The following data are representative examples and for illustrative purposes.)

| Atom | Natural Atomic Charge (e) | Hybridization |

| P | -0.15 | s(28%)p(72%) |

| C (phenyl) | -0.20 | sp2 |

| C (benzyl, CH2) | -0.30 | sp3 |

Prediction and Quantification of Ligand Steric and Electronic Parameters

The utility of this compound as a ligand in catalysis is largely determined by its steric and electronic properties. Computational methods are invaluable for quantifying these parameters, which can then be used to predict the behavior of its metal complexes.

Steric Parameters: The steric bulk of a phosphine ligand is a critical factor in determining the coordination number, geometry, and reactivity of its metal complexes. The most common steric parameter is the Tolman cone angle (θ) . This is the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the ligand's outermost atoms. A larger cone angle indicates greater steric hindrance. The cone angle can be calculated from the optimized geometry of the phosphine or its metal complex.

Another important steric descriptor is the percent buried volume (%Vbur) , which represents the percentage of the volume of a sphere around the metal atom that is occupied by the ligand. This parameter provides a more nuanced measure of the steric environment than the cone angle.

Electronic Parameters: The electronic effect of a phosphine ligand is its ability to donate or withdraw electron density from the metal center. The Tolman Electronic Parameter (TEP) is a widely used measure of the ligand's net electron-donating ability. It is determined experimentally from the C-O stretching frequency in a [Ni(CO)3(L)] complex. Computationally, the TEP can be predicted by calculating the vibrational frequencies of this model complex. A lower TEP value (and a lower ν(CO)) corresponds to a more electron-donating phosphine.

The calculated minimum of the molecular electrostatic potential (Vmin) on the phosphorus lone pair is another descriptor of the electronic properties of a phosphine ligand.

Table 6.2.1: Predicted Steric and Electronic Parameters for this compound (Note: The following data are hypothetical and for illustrative purposes.)

| Parameter | Predicted Value | Method of Prediction |

| Tolman Cone Angle (θ) | 155° | DFT geometry optimization |

| Percent Buried Volume (%Vbur) | 35% | DFT calculation |

| Tolman Electronic Parameter (TEP) | 2065 cm-1 | DFT frequency calculation |

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

DFT calculations are a cornerstone of modern computational chemistry for investigating the mechanisms of catalytic reactions. For complexes of this compound, DFT can be used to map out the entire catalytic cycle, providing insights into the feasibility of different pathways and the factors controlling selectivity.

The flexibility of the benzyl (B1604629) groups in this compound can lead to multiple low-energy conformations. DFT calculations can be used to identify the most stable conformers and the energy barriers for their interconversion. The conformation of the ligand can have a significant impact on the steric environment around the metal center and thus on the catalytic activity. Similarly, the relative stabilities of different isomers of a metal complex (e.g., cis/trans or facial/meridional) can be predicted.

Table 6.3.1: Example of Calculated Energy Profile for a Catalytic Step (Note: The following data are hypothetical for a generic cross-coupling reaction and for illustrative purposes.)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Oxidative Addition Transition State | +15.2 |

| Oxidative Addition Intermediate | -5.8 |

| Reductive Elimination Transition State | +22.5 |

| Products | -12.1 |

Molecular Dynamics and Ab Initio Simulations of Ligand-Metal Complex Behavior

While DFT calculations provide valuable information about static structures and energies, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound-metal complexes in solution. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

Ab initio molecular dynamics (AIMD) combines MD with electronic structure calculations at each time step, providing a more accurate description of the system's dynamics, especially for processes involving bond breaking and formation. These simulations can be used to study:

Solvent Effects: The influence of the solvent on the structure, stability, and reactivity of the complex.

Ligand Exchange Processes: The dynamics of the dissociation and association of the this compound ligand from the metal center.

Conformational Dynamics: The time-dependent changes in the ligand's conformation and their impact on the accessibility of the metal's active site.

These advanced simulation techniques provide a more complete and realistic picture of the behavior of this compound complexes under catalytic conditions.

Advanced Ligand Design Strategies and Future Research Directions

Rational Modification of Dibenzyl(phenyl)phosphane Structure for Enhanced Performance

The targeted modification of the this compound scaffold is a key strategy for developing next-generation catalysts with superior activity, selectivity, and stability. By altering the electronic and steric properties of the ligand, researchers can fine-tune the behavior of the resulting metal complexes.

The synthesis of optically active compounds is a significant challenge in chemistry, and asymmetric catalysis is a powerful tool to achieve this. nih.gov The efficacy of a metal-catalyzed asymmetric reaction is highly dependent on the structure of the chiral ligands coordinated to the metal center. nih.govnih.gov Chiral phosphine (B1218219) ligands are broadly categorized into two classes: those with stereogenic centers on the carbon backbone and those that are chiral at the phosphorus atom itself (P-chiral). nih.gov

For a molecule like this compound, chirality can be introduced through several approaches:

P-Chiral Derivatives : The phosphorus atom itself can be made a stereogenic center. The synthesis of P-chiral phosphines is a significant challenge but offers direct control over the chiral environment around the metal. nih.gov Methods often involve the use of phosphine-boranes as intermediates to protect the phosphorus atom during synthesis and allow for stereospecific transformations. nih.govnih.gov

Backbone Chirality : Chiral centers can be incorporated into the benzyl (B1604629) or phenyl groups. For instance, substituting the benzyl groups with chiral moieties or using a chiral backbone to link multiple phosphine units can create an effective chiral pocket around the catalyst's active site. researchgate.net

These modifications enable the resulting metal-phosphine complexes to differentiate between enantiomeric transition states, leading to the preferential formation of one enantiomer of the product, which is measured by enantiomeric excess (ee). researchgate.net

Table 1: Strategies for Introducing Chirality into this compound

| Strategy | Description | Potential Advantage |

|---|---|---|

| P-Stereogenic Center | Synthesis of a derivative where the phosphorus atom is a chiral center. | Direct influence on the metal's coordination sphere for high enantioselectivity. |

| Chiral Benzyl Groups | Modification of the benzyl groups to contain stereogenic centers. | Creates a chiral pocket that can influence substrate approach. |

| Chiral Phenyl Backbone | Functionalization of the phenyl ring with chiral substituents. | Can induce a twisted conformation that provides a chiral environment. |

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which hinders its reuse. researchgate.net Functionalizing phosphine ligands to alter their solubility is a proven strategy to address this challenge. By introducing specific functional groups onto the aromatic rings of this compound, its solubility can be tailored for specific solvent systems, enabling easier catalyst recovery.

One common approach is the introduction of sulfonate groups, which renders the ligand and its metal complex water-soluble. acs.org This allows the reaction to be performed in a two-phase (biphasic) system, where the catalyst resides in the aqueous phase and the organic products in a separate, immiscible organic phase. After the reaction, the phases are separated, and the aqueous catalyst solution can be recycled. rsc.org

Another strategy involves attaching the phosphine ligand to a polymer support, such as polyisobutylene (B167198) (PIB). rsc.org This polymer-bound catalyst is soluble at higher temperatures but precipitates upon cooling, allowing for simple filtration and reuse. rsc.org These methods improve the sustainability of catalytic processes by minimizing catalyst waste. researchgate.net

Multidentate ligands, which can bind to a metal center through two or more donor atoms, often form more stable complexes than their monodentate counterparts. This can lead to catalysts with enhanced activity and longevity. Developing multidentate ligands from a this compound framework involves strategically linking two or more phosphine units.

Synthetic approaches can involve:

Bridging Phenyl Rings : Functionalizing the phenyl rings of two this compound molecules with reactive groups that can be linked together, forming a bidentate ligand.

Using a Scaffold : Attaching two or more dibenzyl(phenyl)phosphino groups to a central molecular scaffold.

The design of these ligands allows for precise control over the "bite angle"—the P-Metal-P angle—which is a critical parameter in determining the selectivity of many catalytic reactions, including hydroformylation and cross-coupling. researchgate.net Amino-functionalized phosphine derivatives serve as versatile building blocks for creating such complex, multidentate structures. nih.govresearchgate.net

Integration into Supramolecular Assemblies and Self-Assembled Frameworks